![molecular formula C9H15N3O2 B1379942 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octan-6,8-dion CAS No. 1368587-97-6](/img/structure/B1379942.png)

7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octan-6,8-dion

Übersicht

Beschreibung

Molecular Structure Analysis

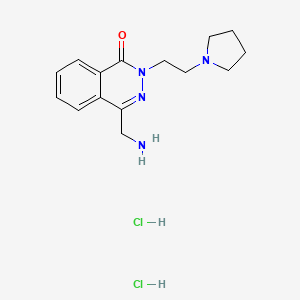

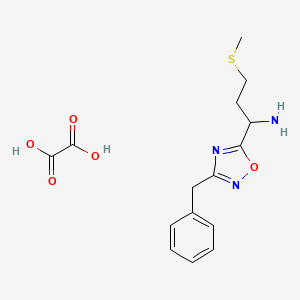

The molecular structure of this compound, as suggested by its name, would consist of a spiro ring system with a seven-membered ring and a four-membered ring. The seven-membered ring would contain two nitrogen atoms and the four-membered ring would contain one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aminopropyl group and the dione groups. The amino group could potentially participate in reactions such as acylation or alkylation, while the dione groups could undergo reactions such as reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aminopropyl group could potentially increase its solubility in polar solvents, while the dione groups could contribute to its reactivity .Wissenschaftliche Forschungsanwendungen

Biotechnologie

Synthese von Polyampholyten: Diese Verbindung kann bei der Synthese von Polyampholyten verwendet werden, die Makromoleküle mit sowohl anionischen als auch kationischen Gruppen sind. Diese finden Anwendung bei der Herstellung von Biomaterialien, die das Verhalten von natürlichen Proteinen und Polynukleotiden nachahmen. Sie werden aufgrund ihrer salztoleranten und temperaturbeständigen Eigenschaften in Arzneimittelträgersystemen, der Gewebezüchtung und als strukturelle Biomaterialien eingesetzt .

Pharmakologie

Arzneimittelentwicklung: In der Pharmakologie könnte die Struktur der Verbindung bei der Entwicklung neuer Arzneimittel von Bedeutung sein. Ihr einzigartiges spirozyklisches Gerüst kann ein wertvolles Grundgerüst in der medizinischen Chemie sein und zur Stereochemie potenzieller therapeutischer Wirkstoffe beitragen .

Materialwissenschaft

Nanocomposite-Adsorbentien: Die Verbindung kann funktionalisiert werden, um Nanocomposite für Umweltanwendungen zu schaffen, z. B. die Adsorption von Schwermetallen aus wässrigen Lösungen. Dies ist besonders relevant bei der Synthese von magnetischen Graphenoxid-Nanocompositen, die zur Wasser- und Abwasserbehandlung eingesetzt werden .

Chemische Synthese

Amino-Silikonharze: Sie kann ein Vorläufer bei der Synthese von Amino-Silikonharzen sein, die als Modifikatoren in Silikonkautschuk verwendet werden. Diese Harze zeichnen sich durch ihren Gehalt an Aminogruppen aus, der für ihre Anwendung in verschiedenen industriellen Prozessen unerlässlich ist .

Analytische Chemie

Chromatographie und Spektroskopie: Die Verbindung könnte als Standard oder als Reagenz in analytischen Techniken wie Chromatographie und Spektroskopie verwendet werden. Ihre einzigartige Struktur ermöglicht die Entwicklung von Methoden zur Identifizierung und Quantifizierung komplexer Mischungen .

Umweltwissenschaften

Nanosensoren: In den Umweltwissenschaften kann die Verbindung zur Entwicklung von Nanosensoren für den Nachweis von Schadstoffen verwendet werden. Diese Sensoren können so konzipiert werden, dass sie hochspezifisch und selektiv für bestimmte Schadstoffe sind, was die Bemühungen um die Umweltüberwachung und -sanierung unterstützt .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione are currently unknown . The compound is structurally related to the 6-Azaspiro[3.4]octane-2,5-dione family , which is known for its wide use in medicinal chemistry . .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other compounds in the 6-azaspiro[34]octane-2,5-dione family .

Biochemische Analyse

Biochemical Properties

7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and altering their activity. For instance, it may interact with enzymes involved in neurotransmitter synthesis, such as decarboxylases, influencing the production of key neurotransmitters. Additionally, 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione can form complexes with metal ions, which are essential cofactors for many enzymatic reactions, thereby modulating enzyme function .

Cellular Effects

The effects of 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways by binding to receptors on the cell surface or intracellular targets. This can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Additionally, 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione can alter cellular metabolism by interacting with metabolic enzymes, potentially affecting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances substrate affinity. Furthermore, 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity. Understanding the dosage-dependent effects of 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione is essential for its safe and effective use in biomedical applications .

Metabolic Pathways

7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain biological activity or be further processed for excretion. The interaction of 7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione with metabolic enzymes can influence the overall metabolic balance within cells, affecting processes such as energy production, biosynthesis, and detoxification .

Eigenschaften

IUPAC Name |

7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-5-2-6-12-7(13)9(3-1-4-9)11-8(12)14/h1-6,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJGNGVLCMJHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(=O)N(C(=O)N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)

![5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid](/img/structure/B1379878.png)